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Compound of Interest

Compound Name: 4-Acetoxy-2-tert-butylphenol
CAS No.: 717-47-5
Cat. No.: B3395553
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Executive Summary

For researchers and drug development professionals, the precise structural elucidation of
synthetic intermediates is a foundational requirement for quality control and downstream
efficacy. 4-Acetoxy-2-tert-butylphenol (CAS: 717-47-5)[1], also known as 3-tert-butyl-4-
hydroxyphenyl acetate[2], is a highly functionalized phenolic acetate utilized in antioxidant
research and complex organic synthesis.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic
characterization of 4-Acetoxy-2-tert-butylphenol. By synthesizing empirical data across
Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and
Electron lonization Mass Spectrometry (EI-MS), this guide moves beyond simple data reporting
to explain the chemical causality behind the observed spectral phenomena.

Chemical Identity & Structural Overview
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Before initiating any analytical workflow, establishing the core chemical identity is critical for

predicting spectroscopic behavior.

IUPAC / Common Names: 4-Acetoxy-2-tert-butylphenol; 3-tert-butyl-4-hydroxyphenyl
acetate; 2-tert-butylhydroquinone 4-acetate[2].

Molecular Formula: C12H160s3
Molecular Weight: 208.25 g/mol

Structural Features: A central benzene ring substituted with a phenolic hydroxyl group (C-1),
a sterically bulky tert-butyl group at the ortho position (C-2), and an acetate ester at the para
position (C-4).

Experimental Methodologies: Self-Validating
Protocols

To ensure scientific integrity and reproducibility, the following standardized protocols must be

employed. Each step is designed to eliminate analytical artifacts.

NMR Spectroscopy Workflow

Sample Preparation: Dissolve 10-15 mg of the analyte in 0.5 mL of deuterated chloroform
(CDCls).

Causality for Solvent Choice: CDCls is selected because it lacks exchangeable protons.
Protic solvents (like Methanol-d4) would undergo rapid deuterium exchange with the
phenolic -OH, causing the critical hydroxyl signal to disappear from the *H spectrum.

Calibration: Use Tetramethylsilane (TMS) as an internal standard (& 0.00 ppm) to ensure
absolute chemical shift accuracy.

FTIR Spectroscopy (ATR Mode)

o Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance

(ATR) accessory equipped with a diamond or ZnSe crystal.
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o Causality for ATR over KBr: Traditional KBr pellet preparation exposes the sample to high
pressure and ambient moisture, which can artificially alter the hydrogen-bonding network of
the phenolic -OH. ATR preserves the native solid-state interactions.

Mass Spectrometry (GC-EI-MS)

» lonization Parameter: Operate the electron ionization (El) source at a standard 70 eV.

+ Causality for 70 eV: This specific energy level is universally standardized because it imparts
enough residual energy to the molecular ion to drive reproducible, diagnostic fragmentation
pathways—specifically the cleavage of the acetate group.

NMR Spectroscopy
(CDCI3, 400 MHz)

Structural Elucidation
& Validation

FTIR Spectroscopy
(ATR Mode, Diamond)

Sample Prep
(4-Acetoxy-2-tert-butylphenol)

Mass Spectrometry
(El, 70 eV)

Click to download full resolution via product page

Analytical workflow for the spectroscopic validation of 4-Acetoxy-2-tert-butylphenol.

Spectroscopic Data & Interpretation

The quantitative data below represents the expected spectroscopic profile based on the
compound's structural electronics and sterics.

Nuclear Magnetic Resonance (NMR)
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The *H NMR spectrum is defined by the steric shielding of the tert-butyl group and the electron-
withdrawing nature of the acetate group. The aromatic region displays a classic 1,2,4-
trisubstituted splitting pattern.

Table 1: *H and 3C NMR Assignments (CDCls, 400 MHz / 100 MHz)

Assignment /

. . Multiplicity (J .
Position 'H Shift (ppm) in Hz) 13C Shift (ppm)  Structural
in Hz
Note
Phenolic
OH ~5.00 brs, 1H -
hydroxyl.
C-1 - - ~151.0 Aromatic C-OH.
C-2 - - ~137.5 Aromatic C-tBu.
Aromatic CH
C-3 ~6.95 d(d=2.5),1H ~119.0
(meta to C-5).
C-4 - - ~143.0 Aromatic C-OAc.
Aromatic CH
dd (J = 8.5, 2.5),
C-5 ~6.85 1H ~118.5 (ortho to C-6,
meta to C-3).
Aromatic CH
C-6 ~6.65 d(J=8.5),1H ~116.0
(ortho to C-5).
Massive singlet
~29.5 (CH5), o
t-Butyl ~1.38 s, 9H confirming the
34.5 (C)
tert-butyl group.
~21.0 (CH3), Acetyl methyl
Acetate ~2.28 s, 3H
170.5 (C=0) group.

Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides immediate confirmation of both the phenol and the ester functional
groups.
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Table 2: FTIR (ATR) Diagnostic Bands

Wavenumber (cm~?) Intensity

Assignment & Causality

~3350 - 3450 Broad, Med

O-H stretch (Phenolic):
Broadness indicates
intermolecular H-bonding,
though partially restricted by
the bulky tert-butyl group.

~2960, 2870 Sharp, Med

C-H stretch: Aliphatic
stretching from the tert-butyl

and acetate methyl groups.

~1755 Sharp, Strong

C=0 stretch (Phenolic
acetate): Shifted significantly
higher than standard aliphatic

esters[3].

~1200 Sharp, Strong

C-O stretch: Ester single bond

stretching.

Electron lonization Mass Spectrometry (EI-MS)

Mass spectrometry provides definitive proof of the molecular weight and the specific

connectivity of the acetate group.

Table 3: EI-MS (70 eV) Fragmentation Data
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Relative . .
m/z Fragment Identity Mechanism
Abundance
208 ~15-20% [M]*e (C12H1603) Intact molecular ion.
Loss of neutral ketene
166 100% (Base) [M - 42]*e (C10H1402) (CH2=C=0) from the
acetate.
Subsequent loss of a
[M-42-15]* _
151 ~40-50% methyl radical from
(Cqg H1102)

the tert-butyl group.

Mechanistic Insights & Causality

To truly master the analytical profile of 4-Acetoxy-2-tert-butylphenol, scientists must

understand the physical chemistry driving these readouts.

The Phenolic Acetate IR Shift Anomaly

In standard aliphatic acetates, the carbonyl (C=0) stretch typically appears around 1735 cm~1.

However, in 4-Acetoxy-2-tert-butylphenol, this peak shifts to ~1755 cm~2[3].

o The Causality: The oxygen atom of the ester is directly attached to an sp? hybridized

aromatic ring. The lone pairs on this oxygen delocalize into the electron-deficient aromatic

ring rather than participating in resonance with the carbonyl carbon. This lack of resonance
increases the double-bond character of the C=0 bond, requiring more energy to stretch,

thereby pushing the frequency higher.

The Ketene Loss Fragmentation Pathway

Under 70 eV electron ionization, the molecular ion (m/z 208) undergoes a rapid, highly

favorable rearrangement to expel a neutral molecule of ketene (CH2=C=0, 42 Da), leaving a

stable substituted hydroquinone radical cation at m/z 166.

o Broader Scientific Context: This specific thermal/ionization cleavage is a universal hallmark

of phenolic acetates. Notably, the generation of highly reactive ketene gas from the thermal

degradation of phenolic acetate moieties (such as Vitamin E acetate) has been heavily
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studied in recent toxicological risk assessments regarding vaping-induced lung injuries
(EVALI)[4].

Molecular lon [M]*e
miz 208
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Electron ionization mass spectrometry (EI-MS) fragmentation pathway via ketene loss.

Steric Hindrance and Hydrogen Bonding

The tert-butyl group at C-2 acts as a massive steric shield adjacent to the C-1 hydroxyl group.
In solution-state NMR (CDCIs), this steric bulk physically prevents the -OH group from forming
extensive intermolecular hydrogen-bonded polymeric networks with other molecules.
Consequently, the -OH proton signal often appears sharper and slightly more upfield than it
would in an unhindered phenol (like standard hydroquinone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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